![molecular formula C5H2Br2ClN B1392315 2,5-Dibromo-4-chloropyridine CAS No. 1033203-47-2](/img/structure/B1392315.png)
2,5-Dibromo-4-chloropyridine
Overview
Description
2,5-Dibromo-4-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It has a molecular weight of 271.34 g/mol .
Synthesis Analysis
The synthesis of 2,5-Dibromo-4-chloropyridine involves using 2-amino-4-chloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. The final product is obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-chloropyridine is represented by the InChI code1S/C5H2Br2ClN/c6-3-2-9-5 (7)1-4 (3)8/h1-2H
. The Canonical SMILES representation is C1=C (C (=CN=C1Br)Br)Cl
. Physical And Chemical Properties Analysis
2,5-Dibromo-4-chloropyridine has a molecular weight of 271.34 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 101 . It is a colorless to yellow solid, semi-solid, or liquid .Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
2,5-Dibromo-4-chloropyridine is used in metal-catalyzed cross-coupling reactions. These reactions involve pyridine derivatives and can be approached in two ways: using pyridine as an organometal or as a pseudo-halide species . This method is particularly useful in the decoration of pyridines .
Synthesis of 2-Pyridones
2,5-Dibromo-4-chloropyridine can be used in the synthesis of 2-pyridones . 2-Pyridones and their derivatives have attracted significant attention due to their versatile applications in various fields such as biology, natural compounds, dyes, and fluorescent materials .
Agrochemicals
This compound is an important organic intermediate used in the field of agrochemicals . It plays a crucial role in the synthesis of various agrochemical products .
Pharmaceuticals
2,5-Dibromo-4-chloropyridine is also used in the pharmaceutical industry . It serves as a key intermediate in the synthesis of various pharmaceutical compounds .
Dyestuff Industry
In the dyestuff industry, 2,5-Dibromo-4-chloropyridine is used as an important organic intermediate . It contributes to the synthesis of various dyes .
Synthesis of Halopyridinylboronic Acids and Esters
2,5-Dibromo-4-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters . These compounds have potential applications in various scientific research fields .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that bromopyridines, including 2,5-dibromo-4-chloropyridine, are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Bromopyridines are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atoms on the pyridine ring can be replaced by other groups in the presence of a palladium catalyst, forming new carbon-carbon bonds .
Biochemical Pathways
The compound’s utility in organic synthesis suggests it may influence a variety of biochemical pathways depending on the nature of the cross-coupling reaction and the groups introduced to the pyridine ring .
Result of Action
Its primary use as a synthetic reagent in organic chemistry suggests that its effects are largely dependent on the specific context of its use .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-4-chloropyridine can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst .
properties
IUPAC Name |
2,5-dibromo-4-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMJVRYOYZGRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695540 | |
Record name | 2,5-Dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1033203-47-2 | |
Record name | 2,5-Dibromo-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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